1-Benzyl-3,5-dibromobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,5-dibromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKGSUXPFUDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293134 | |
| Record name | 1-benzyl-3,5-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71572-36-6 | |
| Record name | NSC87361 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-benzyl-3,5-dibromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyl 3,5 Dibromobenzene and Its Precursors
Construction of the Benzyl (B1604629) Moiety on Dibromobenzene Scaffolds
A more direct and common synthetic route to 1-Benzyl-3,5-dibromobenzene involves starting with a commercially available or synthesized 1,3-dibromobenzene (B47543) scaffold and subsequently introducing the benzyl group. This can be accomplished through classical alkylation reactions or modern cross-coupling chemistry.
The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. byjus.com In this context, 1,3-dibromobenzene could be reacted with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃. byjus.comunits.it
The mechanism involves three primary steps:
Formation of the Electrophile : The Lewis acid activates the benzyl halide to generate a benzyl carbocation or a highly polarized complex. libretexts.org
Nucleophilic Attack : The π-system of the 1,3-dibromobenzene ring attacks the electrophilic benzyl carbocation, forming a resonance-stabilized cyclohexadienyl cation intermediate. libretexts.org
Deprotonation : A base removes a proton from the intermediate, restoring aromaticity and yielding the final product, this compound. libretexts.org
A significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the ring towards further substitution. libretexts.org However, in the case of 1,3-dibromobenzene, the two deactivating bromine atoms on the ring would likely temper its reactivity, potentially reducing the extent of this side reaction.
Modern transition-metal-catalyzed cross-coupling reactions offer a highly efficient and selective alternative for forming the C-C bond between the dibromobenzene ring and the benzyl group. The most relevant of these are the Suzuki and Kumada couplings.
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. mt.com To synthesize this compound, 1,3-dibromobenzene would be coupled with a benzylboronic acid or one of its esters. ottokemi.comottokemi.com The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst. mt.com The regioselectivity of Suzuki reactions on non-symmetric dibromobenzenes can be influenced by steric and electronic factors. rsc.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. nrochemistry.comorganic-chemistry.org For this synthesis, 1,3-dibromobenzene would be reacted with benzylmagnesium bromide. slideshare.net The Kumada reaction is valued for its use of readily available Grignard reagents but is sensitive to functional groups that react with the highly basic organomagnesium compound. nrochemistry.comorganic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. slideshare.net
| Coupling Reaction | Aryl Halide | Benzyl Reagent | Typical Catalyst | Key Advantages/Disadvantages | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | 1,3-Dibromobenzene | Benzylboronic acid | Palladium complex (e.g., Pd(PPh₃)₄) + Base | Tolerant of many functional groups; stable reagents. | ottokemi.commt.com |
| Kumada Coupling | 1,3-Dibromobenzene | Benzylmagnesium bromide | Nickel or Palladium complex (e.g., NiCl₂(dppp)) | Uses readily available Grignard reagents; sensitive to acidic protons. | nrochemistry.comorganic-chemistry.org |
| Negishi Coupling | 1,3-Dibromobenzene | Benzylzinc bromide | Palladium or Nickel complex | High reactivity and selectivity; reagents are moisture/air sensitive. | nih.gov |
Retrosynthetic Approaches to this compound
Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. slideshare.net This process involves breaking key chemical bonds, known as disconnections, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction. youtube.comox.ac.uk For a molecule such as this compound, this analysis reveals several potential synthetic pathways.
Strategic Disconnections and Synthon Analysis
The structure of this compound (TM) offers two primary points for strategic disconnection: the carbon-carbon (C-C) bond connecting the benzyl group to the phenyl ring and the carbon-bromine (C-Br) bonds.
Disconnection 1: The Benzyl-Aryl C-C Bond
The most logical disconnection is the C-C single bond between the dibrominated ring and the benzylic methylene (B1212753) group. This disconnection simplifies the molecule into two key fragments.
Target Molecule (TM): this compound
Disconnection: C(aryl)-C(benzyl) bond
This leads to the identification of synthons, which are idealized, charged fragments that guide the choice of real-world chemical reagents. ox.ac.uk Two plausible synthon pairings arise from this disconnection:
Synthon Pair A: A 3,5-dibromophenyl anion (d-synthon, donor) and a benzyl cation (a-synthon, acceptor).
Synthon Pair B: A 3,5-dibromophenyl cation (a-synthon, acceptor) and a benzyl anion (d-synthon, donor).
Table 1: Synthetic Equivalents for C-C Bond Formation
| Synthon | Type | Synthetic Equivalent (Reagent) | Corresponding Reaction Type |
|---|---|---|---|
| 3,5-Dibromophenyl anion | Donor (d) | 3,5-Dibromophenylmagnesium bromide (Grignard) or 3,5-Dibromophenyllithium | Nucleophilic attack on a benzyl halide |
| Benzyl cation | Acceptor (a) | Benzyl bromide or Benzyl chloride | Electrophilic substitution |
| 3,5-Dibromophenyl cation | Acceptor (a) | 1,3-Dibromobenzene | Friedel-Crafts Alkylation/Acylation |
| Benzyl anion | Donor (d) | Benzylmagnesium chloride (Grignard) or Benzyllithium | Nucleophilic Aromatic Substitution (less common for this substrate) or Cross-Coupling |
| 3,5-Dibromophenyl boronic acid | Donor (d) | 3,5-Dibromophenylboronic acid | Suzuki-Miyaura Cross-Coupling |
The most common strategies corresponding to these synthons are Friedel-Crafts reactions and palladium-catalyzed cross-coupling reactions.
Friedel-Crafts Pathway: This approach utilizes the 3,5-dibromophenyl cation synthon, with 1,3-dibromobenzene acting as its synthetic equivalent. ox.ac.uk The benzyl cation is generated from a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst.
Cross-Coupling Pathway (e.g., Suzuki): This powerful C-C bond-forming method would typically involve the reaction of a 3,5-dibromophenylboronic acid (equivalent to the phenyl anion synthon) with a benzyl halide, catalyzed by a palladium complex. dokumen.pub
Disconnection 2: The Aryl-Br Bonds
An alternative, though often less direct, disconnection involves the C-Br bonds. This would presuppose a benzylbenzene (diphenylmethane) precursor that is subsequently brominated.
Precursor: Diphenylmethane
Disconnection: C-Br bonds
Reaction: Electrophilic Aromatic Bromination
The challenge with this route is controlling the regioselectivity of the bromination. The benzyl group is an ortho-, para-director, making the synthesis of the 3,5-dibromo isomer difficult as it would require directing the bromine atoms to the meta positions. Therefore, this pathway is generally considered less efficient for this specific target.
Functional Group Interconversions in Pathway Design
Functional Group Interconversion (FGI) is a critical tactic in synthesis design, used to introduce or modify functional groups to facilitate a key bond-forming step or to arrive at the final product from a closely related intermediate. ub.eduimperial.ac.uk
FGI in a Friedel-Crafts Approach:
A direct Friedel-Crafts alkylation of 1,3-dibromobenzene with a benzyl halide is often problematic due to the potential for polyalkylation and rearrangement of the carbocation. A more reliable method is to use Friedel-Crafts acylation, which introduces a carbonyl group. This requires a subsequent FGI step to reduce the ketone to the desired methylene bridge. ox.ac.uk
Step 1 (Acylation): 1,3-Dibromobenzene reacts with benzoyl chloride and a Lewis acid (e.g., AlCl₃) to form 3,5-dibromobenzophenone.
Step 2 (FGI - Reduction): The carbonyl group of the benzophenone (B1666685) intermediate is reduced to a methylene group (CH₂).
Table 2: Common Reduction Methods (FGI) for Benzophenones
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | Reflux | Harsh acidic conditions, not suitable for acid-sensitive substrates. |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH or KOtBu) | High temperature (e.g., in diethylene glycol) | Harsh basic conditions, not suitable for base-sensitive substrates. |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | High pressure, elevated temperature | Can also reduce other functional groups like nitro groups or alkenes. |
FGI in Precursor Synthesis:
The starting materials themselves may require synthesis via FGI. For instance, 3,5-dibromophenylboronic acid, a key component for a Suzuki coupling, is not as common as 1,3-dibromobenzene. It would be prepared from 1,3-dibromobenzene, typically through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Lithiation: 1,3-Dibromobenzene reacts with an organolithium reagent (e.g., n-BuLi) at low temperature.
Borylation: The resulting aryllithium species is treated with trimethyl borate, B(OMe)₃.
Hydrolysis: Acidic workup yields 3,5-dibromophenylboronic acid.
Sustainable and Efficient Synthesis Protocols
Modern synthetic chemistry emphasizes the development of protocols that are not only high-yielding but also environmentally benign and efficient in terms of atom economy, energy consumption, and waste reduction.
For the synthesis of this compound, the most promising avenues for sustainable and efficient protocols lie in the optimization of catalytic cross-coupling reactions. These methods often proceed under milder conditions than classical methods like Friedel-Crafts reactions and offer greater functional group tolerance and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds. A sustainable approach to synthesizing this compound would involve the coupling of a benzyl derivative with a 1,3-dibromobenzene derivative. A potential challenge is the selective mono-arylation of 1,3-dibromobenzene.
Table 3: Optimized Conditions for a Hypothetical Suzuki-Miyaura Synthesis
| Component | Example | Role | Sustainability Aspect |
|---|---|---|---|
| Aryl Halide | 1,3-Dibromobenzene | Electrophile | Readily available precursor. |
| Organoboron Reagent | Benzylboronic acid pinacol (B44631) ester | Nucleophile | Boronic esters are often more stable and easier to handle than Grignard reagents; boric acid waste is relatively benign. |
| Catalyst | Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) | Catalyzes the C-C bond formation | Low catalyst loadings (mol %) increase efficiency and reduce metal waste. Modern ligands allow for reactions in greener solvents. |
| Base | K₂CO₃ or K₃PO₄ | Activates the organoboron reagent | Inorganic bases are generally preferred over organic bases for ease of removal and lower cost. |
| Solvent | Toluene/Water or Ethanol/Water | Reaction medium | Biphasic solvent systems can simplify product isolation and catalyst recycling. rsc.org Ethanol is a renewable and less toxic solvent. |
| Temperature | 80-110 °C | Reaction condition | Lower temperatures compared to classical methods reduce energy consumption. |
This catalytic approach avoids the use of stoichiometric and corrosive Lewis acids required for Friedel-Crafts reactions and the harsh conditions of Clemmensen or Wolff-Kishner reductions, thereby representing a more efficient and sustainable pathway. Recent advances focus on using iron or copper catalysts as more abundant and less toxic alternatives to palladium. acs.org Furthermore, developing photocatalytic methods that utilize visible light to drive the reaction at room temperature is an active area of research for creating even more sustainable synthetic processes. rsc.org
Chemical Reactivity and Transformation Pathways of 1 Benzyl 3,5 Dibromobenzene
Reactivity at the Bromine Centers
The bromine atoms on the aromatic ring are the primary sites for reactions that aim to build more complex molecular architectures. These transformations typically involve the replacement or coupling of the bromine atoms.
Nucleophilic Aromatic Substitution with Diverse Nucleophiles
While simple aryl halides are generally resistant to nucleophilic attack, the reactivity of 1-benzyl-3,5-dibromobenzene can be enhanced under specific conditions or with particular nucleophiles. libretexts.org Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound typically requires harsh conditions or proceeds through a benzyne (B1209423) intermediate. chemistry.coach The formation of a benzyne intermediate involves the elimination of HBr with a strong base, followed by the addition of a nucleophile. masterorganicchemistry.comyoutube.com This can lead to a mixture of products as the nucleophile can add to either carbon of the former triple bond. chemistry.coach
Alternatively, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring towards nucleophilic attack, proceeding through a stabilized Meisenheimer complex. libretexts.orgchemistry.coachyoutube.com For this compound, which lacks such activating groups, this pathway is less common.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for creating biaryl structures. The palladium-catalyzed cross-coupling of benzyl (B1604629) halides with potassium aryltrifluoroborates has been shown to be effective for creating methylene-linked biaryl systems. nih.gov
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. It is a reliable method for the synthesis of aryl alkynes. A highly selective and rapid method for the cross-coupling of benzyl bromides with lithium acetylides has been developed, proceeding at room temperature. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a strong base. It is a versatile method for the synthesis of arylamines.
A heterogeneous nickel single-atom catalyst on carbon nitride (Ni1/CN) has demonstrated versatility in C(sp2)−C(sp3) coupling reactions. acs.org This system can be tuned to promote C-C, C-O, or C-N bond formation by selecting appropriate ligands. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst, base | Biaryl |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | Aryl alkyne |
| Buchwald-Hartwig | Amine | Pd catalyst, base | Arylamine |
Metal-Mediated Reductive Transformations
The bromine atoms of this compound can be removed through reductive processes. Catalytic hydrogenation using a palladium catalyst is a common method for the reduction of benzyl ethers to form an alcohol and toluene. chemistry.coach
Amination Reactions
Direct amination of aryl halides can be challenging. However, methods for the amination of dibromobenzenes have been developed. For instance, 1,4-dibromobenzene (B42075) can be aminated by reaction with ammonia (B1221849) in the presence of a zinc or cadmium compound and an acyclic saturated hydrocarbon. google.com Another approach involves the synthesis of N-substituted nitroanilines via nucleophilic aromatic substitution, followed by reduction of the nitro group to an amine. mdpi.com For example, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine has been synthesized from 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene, followed by catalytic hydrogenation. mdpi.com
Reactivity of the Benzyl Methylene (B1212753) Group
The methylene group of the benzyl substituent is also a site for chemical transformations, most notably oxidation reactions.
Oxidation Reactions to Carbonyls or Carboxylic Acids
The benzylic methylene group can be oxidized to a carbonyl group (ketone) or a carboxylic acid. A ligand-free nickel single-atom catalyst on carbon nitride (Ni1/CN) can selectively oxidize benzylic methylene groups to ketones under aerobic conditions. acs.org Another method involves the use of N-bromosuccinimide (NBS) to selectively convert benzyl methyl ethers to either aromatic aldehydes or methyl esters by controlling the amount of NBS and the reaction temperature. nih.gov
Table 2: Oxidation of the Benzyl Methylene Group
| Oxidizing Agent/Catalyst | Product |
|---|---|
| Ni1/CN (ligand-free), O2 | Ketone |
| NBS (1 equiv.), heat | Aldehyde |
| NBS (2 equiv.), room temp. | Ester |
Radical Reactions at the Benzylic Position
The benzylic position of this compound is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. This reactivity allows for selective functionalization at the methylene bridge connecting the two aromatic rings.
One of the most common radical reactions at the benzylic position is bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free-radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical. This intermediate then reacts with another molecule of NBS to yield the brominated product and a new bromine radical, which continues the chain reaction.
Another significant radical transformation is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic methylene group. Depending on the reaction conditions, this can lead to the formation of a ketone, (3,5-dibromophenyl)(phenyl)methanone. This transformation is valuable for introducing a carbonyl group, which can serve as a handle for further synthetic manipulations.
Functionalization through Carbon-Hydrogen Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating molecular complexity. In the context of this compound, both the benzylic and aromatic C-H bonds present opportunities for such transformations, often catalyzed by transition metals like palladium.
Palladium-catalyzed C(sp³)–H activation at the benzylic position of substrates similar to this compound has been explored. For instance, palladium(0)-catalyzed domino reactions have been developed to prepare cyclopropane (B1198618) derivatives from benzyl bromides, a process that involves a Heck-type coupling followed by a C(sp³)–H bond activation. rsc.org This suggests that if this compound were converted to its corresponding benzylic bromide, it could potentially undergo intramolecular C-H activation to form a cyclopropane ring fused to the aromatic system.
Furthermore, the palladium-catalyzed C-H activation of benzylic gem-dialkyl groups is a known transformation. researchgate.net While this compound does not possess a gem-dialkyl group, this research highlights the potential for palladium catalysts to activate the benzylic C-H bonds in this class of compounds, paving the way for arylation or other coupling reactions directly at this position.
The aromatic C-H bonds on both the dibrominated and the unsubstituted phenyl rings are also targets for functionalization. Palladium-catalyzed C-H functionalization of benzoquinones has been demonstrated to be controllable, allowing for mono- or disubstitution. nih.gov This principle could potentially be extended to the aromatic rings of this compound, enabling the introduction of various aryl or heteroaryl groups. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound, with its reactive bromine atoms, presents opportunities for its incorporation into MCRs, particularly those involving cross-coupling steps.
A plausible MCR strategy involving this compound could be a one-pot, sequential palladium-catalyzed cross-coupling reaction. For example, a three-component reaction could be envisioned where this compound is first coupled with an organoboron reagent (e.g., a boronic acid) in a Suzuki-Miyaura reaction at one of the C-Br bonds. Subsequently, a second, different coupling partner could be introduced to react at the remaining C-Br bond. This would allow for the controlled, one-pot synthesis of unsymmetrically substituted diarylmethane derivatives.
Another potential MCR is the synthesis of meta-hetarylanilines from 1,3-diketones, acetone, and various amines. beilstein-journals.org While not a direct reaction of this compound, the resulting aniline (B41778) products could then be subjected to a Sandmeyer-type reaction to introduce bromine atoms, followed by a Suzuki-Miyaura coupling with a benzylboronic acid derivative to construct a molecule with a similar core structure. This highlights the potential of using MCRs to build complex scaffolds that can be further elaborated to include the this compound motif.
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization reactions are fundamental transformations for the construction of cyclic and heterocyclic systems. The structure of this compound and its derivatives can be designed to undergo such reactions, leading to the formation of novel polycyclic frameworks.
A relevant example is the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in triflic acid. researchgate.net This reaction proceeds through the formation of a conjugated iminium-hydroxynitrilium dication, which then undergoes an electrophilic aromatic substitution with the tethered phenyl ring to afford tricyclic iminium compounds. This demonstrates that if the benzyl group of this compound were attached to a suitable reactive moiety, it could participate in an intramolecular cyclization onto one of the aromatic rings. The presence of the bromine atoms could influence the electronics and steric environment of the aromatic ring, thus affecting the regioselectivity and feasibility of the cyclization.
Furthermore, the synthesis of N-benzylic heterocycles can be achieved through various synthetic strategies, including C(sp²)–C(sp³) cross-coupling methodologies. nih.gov By preparing a derivative of this compound where a heterocyclic nitrogen is tethered to the benzylic carbon, subsequent intramolecular C-H arylation could lead to the formation of fused heterocyclic systems. The bromine atoms on the phenyl ring could serve as handles for further diversification of the resulting polycyclic products.
Derivatization Strategies and Analogue Synthesis Based on 1 Benzyl 3,5 Dibromobenzene
Synthesis of Positional Isomers and Stereoisomers
The synthesis of positional isomers of 1-benzyl-3,5-dibromobenzene, such as those with the benzyl (B1604629) group at different positions on the dibrominated ring, can be achieved through classical organic synthesis methods. For instance, the Friedel-Crafts benzylation of a dibromobenzene isomer (e.g., 1,2- or 1,4-dibromobenzene) can lead to the corresponding benzyl-dibromobenzene, although this approach may yield a mixture of products requiring separation. A more controlled synthesis involves the coupling of a specific bromobenzyl halide with a bromophenyl magnesium halide (Grignard reagent) or a bromophenylboronic acid (Suzuki coupling).
While this compound itself is achiral, the introduction of substituents can create chiral centers, leading to the formation of stereoisomers. The synthesis of specific stereoisomers often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, the asymmetric reduction of a ketone derivative of this compound can yield a specific enantiomer of the corresponding alcohol. Similarly, diastereoselective reactions can be employed when a chiral center is already present in a reactant. The separation of enantiomers can also be achieved through chiral chromatography or by derivatization with a chiral resolving agent.
Introduction of Diverse Functional Groups
The two bromine atoms on the this compound scaffold are prime handles for introducing a wide variety of functional groups through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, although challenging to control, can sometimes be exploited for selective mono- or di-functionalization.
Palladium-catalyzed reactions, such as the Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. rsc.orgnih.gov These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the introduction of alkyl, alkenyl, alkynyl, aryl, heteroaryl, amino, and alkoxy groups. semanticscholar.orgrsc.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. iupac.org For instance, the use of bulky phosphine (B1218219) ligands can influence the regioselectivity of the coupling reactions on di-substituted benzenes. nih.gov
A variety of functional groups can be introduced, including but not limited to:
Alkyl and Aryl groups: Introduced via Suzuki or Stille coupling with the corresponding boronic acids/esters or organostannanes. rsc.org
Alkynes: Installed through Sonogashira coupling with terminal alkynes.
Amines: Attached via Buchwald-Hartwig amination using various primary or secondary amines.
Ethers: Formed by Williamson ether synthesis or Buchwald-Hartwig C-O coupling.
Nitriles: Can be introduced via cyanation reactions.
These functionalizations are key to modulating the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and electronic properties, which in turn can influence their biological activity.
Construction of Polycyclic and Heterocyclic Systems
The dibromo-functionality of this compound serves as an excellent starting point for the construction of more complex polycyclic and heterocyclic systems. Intramolecular and intermolecular cyclization reactions are commonly employed strategies.
Polycyclic Aromatic Hydrocarbons (PAHs): Palladium-catalyzed annulation reactions can be used to build additional aromatic rings onto the benzene (B151609) core. rsc.org For example, a double Heck reaction with a suitable diene can lead to the formation of a naphthalene (B1677914) or phenanthrene (B1679779) system. Intramolecular Friedel-Crafts reactions of appropriately functionalized derivatives can also be utilized to create fused ring systems. The synthesis of PAHs often involves multi-step sequences to first introduce the necessary precursors before the final cyclization step. researchgate.netgoogle.comnih.gov
Heterocyclic Systems: The bromine atoms can be converted to other functional groups that can then participate in cyclization reactions to form a wide variety of heterocycles. iupac.orgrsc.orgnih.govyoutube.com For instance, conversion of the bromine to an amino group followed by reaction with a dicarbonyl compound can yield a quinoline (B57606) or quinoxaline (B1680401) ring. Similarly, conversion to a hydroxyl or thiol group can provide precursors for the synthesis of benzofurans or benzothiophenes, respectively. Palladium-catalyzed C-N and C-O bond-forming reactions are instrumental in many of these synthetic routes. nih.gov
Development of Chemical Probes for Specific Research Applications
The this compound scaffold can be elaborated to create chemical probes for studying biological processes. These probes are designed to interact with specific biomolecules and often contain a reporter group, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, for detection and visualization.
Fluorescent Probes: By attaching a fluorophore to the this compound core, researchers can create probes to visualize the localization and dynamics of target molecules within cells or tissues. The design of such probes often involves a linker to separate the recognition element from the fluorophore to avoid interference.
Radiolabeled Probes: For applications in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, the scaffold can be labeled with a radionuclide. This is typically achieved by introducing a functional group that can be readily radiolabeled in the final step of the synthesis. rsc.org
Biotinylated Probes: The incorporation of a biotin tag allows for the affinity-based purification of target proteins. The biotinylated probe binds to its target, and the resulting complex can be captured using streptavidin-coated beads. This is a powerful technique for target identification and validation in drug discovery. rsc.org
The development of these chemical probes requires a careful design to ensure that the introduced tag does not significantly alter the binding affinity and selectivity of the parent molecule for its biological target.
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3,5 Dibromobenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-benzyl-3,5-dibromobenzene, a combination of one-dimensional (1D) and two-dimensional (2D) experiments provides a complete picture of its structure.
The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known effects of its constituent parts. The dibrominated ring and the benzyl (B1604629) group each present characteristic signals.
¹H NMR: The spectrum is expected to show signals for the benzyl group's phenyl protons (typically a multiplet around 7.2-7.4 ppm) and a singlet for the two benzylic methylene (B1212753) (CH₂) protons. The protons on the 3,5-dibrominated ring will appear as a distinct pattern due to their coupling.
¹³C NMR: The spectrum will display signals for the carbons of both aromatic rings and the benzylic carbon. The carbons directly bonded to bromine atoms will be significantly shifted due to halogen's inductive effects.
Advanced 2D NMR techniques are crucial for assigning these signals correctly and confirming the molecule's connectivity. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). researchgate.net It would definitively link the proton signals of the aromatic rings and the methylene bridge to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling). researchgate.net It is instrumental in piecing together the molecular structure. For instance, it would show a correlation between the benzylic CH₂ protons and the C1, C2, and C6 carbons of the dibrominated ring, confirming the attachment point of the benzyl group.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This can provide information about the molecule's preferred conformation. A correlation between the benzylic protons and the proton at the C2 position of the dibrominated ring would be expected.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Benzylic CH₂ | ~4.0 (s, 2H) | ~41 | C1', C2', C6' (benzyl ring); C1, C2, C6 (dibromo ring) |
| C2-H, C6-H | ~7.2 (d, 2H) | ~130 | C4, C1, Benzylic C |
| C4-H | ~7.4 (t, 1H) | ~132 | C2, C6 |
| C1 | - | ~142 | Benzylic H |
| C3, C5 | - | ~123 | C2-H, C4-H, C6-H |
| Benzyl Ring (C1') | - | ~139 | Benzylic H |
| Benzyl Ring (ortho, meta, para) | ~7.3 (m, 5H) | ~127-129 | Benzylic H |
Note: Predicted values are based on standard substituent effects and data from similar structures. Actual values may vary based on solvent and experimental conditions.
For molecules with highly complex or overlapping NMR spectra, isotopic labeling can be a powerful tool to simplify the analysis. sigmaaldrich.com This involves strategically replacing certain atoms with their NMR-active or NMR-inactive isotopes. nih.gov
¹³C Enrichment: While natural abundance of ¹³C is only 1.1%, proteins or complex molecules can be synthesized using ¹³C-enriched precursors (e.g., ¹³C-glucose for biosynthetic pathways). sigmaaldrich.com This dramatically enhances the signal intensity in ¹³C NMR spectra, making experiments like INADEQUATE (which shows direct carbon-carbon correlations) feasible. For a synthetic molecule like this compound, using a ¹³C-labeled benzyl chloride or 1,3-dibromobenzene (B47543) in the synthesis would allow specific signals to be tracked and assigned unambiguously.
Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium (an isotope of hydrogen) renders those positions "invisible" in the ¹H NMR spectrum. nih.gov This selective silencing simplifies complex splitting patterns and helps assign neighboring protons. For example, synthesizing the molecule with a deuterated benzyl group would leave only the signals from the dibromophenyl ring in the ¹H NMR spectrum, making their analysis straightforward.
Though not routinely necessary for a molecule of this complexity, isotopic labeling is an essential technique for more challenging structural elucidations, particularly in the fields of protein and natural product chemistry. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀Br₂, giving it a molecular weight of approximately 326 g/mol . echemi.com
Electron Ionization (EI) mass spectrometry would lead to a characteristic fragmentation pattern. A key feature would be the isotopic signature of bromine. Naturally occurring bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. Therefore, any fragment containing two bromine atoms will appear as a characteristic triplet of peaks (M, M+2, M+4) with a 1:2:1 intensity ratio. Fragments with one bromine atom will appear as a doublet of equal intensity (M, M+2).
Common fragmentation pathways include:
Formation of the Tropylium (B1234903) Ion: A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form a C₇H₇⁺ cation, which rearranges to the stable tropylium ion at an m/z of 91. youtube.com
Loss of Bromine: The molecular ion can lose a bromine radical (Br•) to produce a fragment ion [C₁₃H₁₀Br]⁺.
Dibromophenyl Fragments: Cleavage can also lead to fragments corresponding to the dibrominated ring system.
Table 2: Expected Major Fragments in the Mass Spectrum of this compound
| Fragment Structure | m/z (for ⁷⁹Br) | Description | Isotopic Pattern |
| [C₁₃H₁₀⁷⁹Br₂]⁺• | 324 | Molecular Ion | 1:2:1 triplet (324, 326, 328) |
| [C₁₃H₁₀⁷⁹Br]⁺ | 245 | Loss of one Br atom | 1:1 doublet (245, 247) |
| [C₆H₃⁷⁹Br₂]⁺ | 233 | Dibromophenyl cation | 1:2:1 triplet (233, 235, 237) |
| [C₇H₇]⁺ | 91 | Tropylium ion | Single peak |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. For a similar compound, 3,5-Dibromobenzyl bromide, spectra are available. nist.govnih.gov
Raman Spectroscopy: Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and non-polar bonds.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ group. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane skeletal vibrations of the benzene (B151609) rings. |
| C-Br Stretch | ~600 - 550 | Stretching of the carbon-bromine bond. |
X-Ray Crystallography for Solid-State Structure Determination
Halogen Bonding (Br···Br): The bromine atoms, having an electron-deficient region (σ-hole) on their outer axis and an electron-rich equatorial belt, can participate in halogen bonding. This is a directional interaction where the bromine of one molecule interacts with a nucleophilic region (like the π-system or another bromine atom) of a neighboring molecule. researchgate.net
C-H···π Interactions: The electron-rich π-systems of the benzene rings are attractive to the partially positive hydrogen atoms of C-H bonds on adjacent molecules. Interactions between the benzyl ring of one molecule and the dibrominated ring of another are highly probable.
C-H···Br Hydrogen Bonding: The hydrogen atoms of the benzyl group or the aromatic rings can form weak hydrogen bonds with the electron-rich equatorial region of the bromine atoms on a nearby molecule. researchgate.net
These combined interactions dictate the final crystal packing, influencing physical properties such as melting point and solubility.
Conformational Analysis in the Crystalline State
A comprehensive search of scientific literature and crystallographic databases did not yield any published experimental data on the crystal structure of this compound. Consequently, a detailed analysis of its conformation in the crystalline state, including parameters such as unit cell dimensions, space group, and specific intramolecular torsion angles, cannot be provided at this time.
The conformational analysis of diarylmethanes like this compound in the solid state is crucial for understanding the influence of intermolecular forces on the molecule's three-dimensional structure. Such studies typically involve single-crystal X-ray diffraction, which would reveal the precise arrangement of the atoms in the crystal lattice. Key conformational features of interest in this compound would be the torsion angles that define the orientation of the 3,5-dibromophenyl and the benzyl groups relative to each other. These angles are dictated by a combination of intramolecular steric hindrance and intermolecular packing forces within the crystal.
Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is required to elucidate its precise solid-state conformation and to provide the detailed research findings and data tables requested.
Computational and Theoretical Investigations of 1 Benzyl 3,5 Dibromobenzene
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) serves as a fundamental method in computational chemistry for investigating the electronic properties of molecules. windows.net It is frequently used to determine optimized geometries and to predict a variety of molecular characteristics. For many organic compounds, DFT calculations, often using functionals like B3LYP, provide a good correlation between theoretical and experimental data. windows.netnih.gov
HOMO-LUMO Analysis and Orbital Interactions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
For analogous but distinct molecules, such as certain benzyl (B1604629) derivatives and substituted benzenes, HOMO-LUMO analyses have been performed to understand charge transfer processes and reactivity. researchgate.netnih.gov However, specific HOMO-LUMO energy values and detailed orbital interaction analyses for 1-Benzyl-3,5-dibromobenzene are not available in the reviewed literature.
Prediction of Spectroscopic Parameters (e.g., Computational NMR)
Computational methods, particularly DFT, can be employed to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can aid in the interpretation of experimental spectra. While NMR data for related structures like 1,3-dibromobenzene (B47543) exist, a specific computational NMR analysis for this compound is not found in the available search results. acs.org
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of flexible molecules. scielo.br These simulations model the movement of atoms over time, providing insight into the different shapes a molecule can adopt. For a molecule like this compound, which has a rotatable bond connecting the two aromatic rings, MD simulations would be valuable for understanding its conformational preferences. Despite the utility of this method, no specific MD simulation studies focused on the conformational sampling of this compound were identified.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into transition states and reaction pathways. nih.gov For benzene (B151609) derivatives, computational studies have explored mechanisms of reactions such as electrophilic aromatic substitution. vaia.com The reactivity of the C-H bond in the methylene (B1212753) bridge of diphenylmethane, the parent structure of this compound, is a known feature. wikipedia.org However, detailed computational modeling to elucidate specific reaction mechanisms involving this compound as a reactant is not documented in the available literature.
Quantum Chemical Characterization of Reactivity Descriptors
Quantum chemical calculations are used to determine various reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors, often derived from DFT, include parameters like electronegativity, chemical hardness, and electrophilicity index. nih.gov While these descriptors are routinely calculated for many compounds in theoretical studies, a specific and detailed characterization of the quantum chemical reactivity descriptors for this compound is not present in the surveyed scientific literature.
Emerging Applications and Future Research Directions
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of two bromine atoms on the phenyl ring of 1-benzyl-3,5-dibromobenzene makes it a highly valuable intermediate in the synthesis of complex organic molecules. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The presence of two bromine atoms allows for sequential or double cross-coupling reactions, enabling the introduction of different substituents at the 3 and 5 positions of the benzene (B151609) ring. This regioselectivity is crucial for building intricate molecular architectures with precise control over their three-dimensional shape and electronic properties. The benzyl (B1604629) group, while relatively stable, can also be modified in later synthetic steps if required.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Reactant | Catalyst (Example) | Bond Formed | Potential Product Class |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | C-C | Poly-aryl compounds |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (alkyne) | Aryl alkynes |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | C-N | Di-aryl amines |
| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (alkene) | Stilbene derivatives |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | Bi-aryl compounds |
This table is illustrative of the potential synthetic transformations and is not exhaustive.
The resulting poly-substituted benzene derivatives are core structures in many pharmaceuticals, agrochemicals, and functional materials. The ability to construct these molecules from a common, well-defined starting material like this compound is of significant interest to synthetic chemists.
Development of New Catalyst Ligands and Precursors
The 1,3,5-substitution pattern of the benzene ring in this compound is a common motif in the design of pincer-type ligands for transition metal catalysts. By replacing the bromine atoms with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs), it is possible to synthesize tridentate ligands that can strongly bind to a metal center.
These pincer ligands are known to confer high stability and unique reactivity to the resulting metal complexes. The benzyl group can be used to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. For instance, bulky benzyl groups can create a specific steric environment around the metal center, which can be advantageous in stereoselective transformations.
Future research in this area will likely focus on the synthesis of novel pincer ligands derived from this compound and the evaluation of their corresponding metal complexes in a variety of catalytic applications, including hydrogenation, dehydrogenation, and cross-coupling reactions.
Exploration in Materials Science and Polymer Chemistry
In the field of materials science, aromatic compounds with multiple reactive sites are valuable building blocks for the creation of functional polymers and materials. The two bromine atoms in this compound allow it to act as a monomer or a cross-linking agent in polymerization reactions. For example, through polymerization reactions like the Suzuki polycondensation, it can be incorporated into conjugated polymers. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The benzyl group can influence the solubility and processing characteristics of the resulting polymers, which are crucial factors for device fabrication. Furthermore, the dibromo functionality allows for the creation of branched or cross-linked polymer networks, which can lead to materials with enhanced thermal stability and specific mechanical properties.
Research in this domain is expected to explore the synthesis of novel polymers incorporating the this compound unit and to investigate the structure-property relationships of these new materials.
Interdisciplinary Research with Computational and Analytical Advancements
The study of this compound and its derivatives can be significantly enhanced through the integration of computational and advanced analytical techniques. Computational chemistry, particularly density functional theory (DFT), can be employed to predict the geometric and electronic structures of molecules derived from this compound. These theoretical insights can help in understanding reaction mechanisms, predicting the properties of new materials, and guiding the rational design of novel catalysts and functional molecules.
Advanced analytical methods, such as single-crystal X-ray diffraction, can provide precise information about the three-dimensional structure of its derivatives, which is essential for understanding their function. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for the characterization of new compounds synthesized from this intermediate.
The synergy between synthetic chemistry, computational modeling, and advanced analytical techniques will be pivotal in unlocking the full potential of this compound as a versatile building block in various scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-3,5-dibromobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of benzyl-substituted benzene derivatives. Direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) is common. For regioselective dibromination at the 3,5-positions, steric and electronic directing effects of the benzyl group must be considered. Optimization includes monitoring reaction progress via TLC or GC-MS and using inert atmospheres to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key features include aromatic proton signals (δ 7.2–7.5 ppm for benzyl protons; δ 6.8–7.1 ppm for meta-brominated aryl protons) and deshielding effects from bromine substituents.
- Mass Spectrometry (EI-MS) : Molecular ion peaks [M⁺] at m/z 340 (for C₁₃H₁₀Br₂) with isotopic patterns characteristic of bromine.
- IR Spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .
Q. What challenges arise during purification, and what chromatographic methods are recommended?
- Methodological Answer : Challenges include separating dibrominated isomers and removing unreacted starting materials. Gradient elution (hexane to ethyl acetate, 9:1 to 4:1) on silica gel columns is effective. For stubborn impurities, recrystallization in ethanol or dichloromethane/hexane mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>98%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Data collection parameters (e.g., triclinic system, space group P1) and refinement using software like SHELXL yield bond lengths and angles. For example:
| Parameter | Value |
|---|---|
| Unit cell (Å) | a = 6.7738 |
| b = 12.5652 | |
| c = 12.8535 | |
| Angles (°) | α = 71.051 |
| β = 88.057 | |
| γ = 89.117 | |
| Weak C–H···π interactions and halogen bonding (Br···Br) can be quantified . |
Q. What strategies address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Systematic meta-analyses of dose-response curves and cell viability assays (e.g., MTT in MIA PaCa-2 cells) identify confounding variables like solvent effects or impurity interference. Replicating studies under standardized conditions (e.g., serum-free media, controlled incubation times) reduces variability. Cross-validation using orthogonal assays (e.g., autophagy flux via LC3-II puncta quantification) clarifies mechanisms .
Q. How can computational methods predict reactivity or binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects of bromine substituents on electrophilic aromatic substitution. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., mTORC1). Solvent-accessible surface area (SASA) analysis in MD simulations evaluates hydrophobic interactions .
Q. What role does this compound play in modulating mTORC1 or autophagy pathways?
- Methodological Answer : In vitro assays include:
- mTORC1 Activity : Western blotting for phosphorylated S6K1 (Thr389) under nutrient-rich vs. starvation conditions.
- Autophagic Flux : LC3-II/LC3-I ratio quantification and confocal microscopy for LC3-labeled puncta.
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
